Cas no 502762-95-0 (3,4-Difluoro-2-hydroxybenzaldehyde)

3,4-Difluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with a hydroxyl substituent, offering unique reactivity and structural features for synthetic applications. Its difluoro substitution pattern enhances electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of both aldehyde and hydroxyl groups allows for versatile functionalization, enabling use in condensation reactions, metal-catalyzed couplings, and heterocycle formation. The fluorine atoms contribute to improved metabolic stability and binding affinity in bioactive compounds. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3,4-Difluoro-2-hydroxybenzaldehyde structure
502762-95-0 structure
Product Name:3,4-Difluoro-2-hydroxybenzaldehyde
CAS No:502762-95-0
MF:C7H4F2O2
MW:158.102269172668
MDL:MFCD08275283
CID:830098
PubChem ID:45083269
Update Time:2025-08-03

3,4-Difluoro-2-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,4-Difluoro-2-hydroxybenzaldehyde
    • BENZALDEHYDE,3, 4-DIFLUORO-2-HYDROXY- (9CI)
    • AG-F-68850
    • AK136536
    • CL9040
    • CTK4J2374
    • KB-70101
    • PubChem17441
    • Benzaldehyde, 3,4-difluoro-2-hydroxy- (9CI)
    • BENZALDEHYDE, 3,4-DIFLUORO-2-HYDROXY-
    • ZIDMZOAQFCFSHA-UHFFFAOYSA-N
    • ST24041144
    • EN300-159999
    • MFCD08275283
    • SCHEMBL1042430
    • 502762-95-0
    • 3 pound not4-Difluoro-2-hydroxybenzaldehyde
    • Z1201624524
    • 3,4-Difluoro-2-hydroxy-benzaldehyde
    • DB-347787
    • DTXSID50665406
    • AKOS006345542
    • CS-W021796
    • DS-5536
    • benzaldehyde,3,4-difluoro-2-hydroxy
    • MDL: MFCD08275283
    • Inchi: 1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
    • InChI Key: ZIDMZOAQFCFSHA-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C=O)=C1O)F

Computed Properties

  • Exact Mass: 158.01792
  • Monoisotopic Mass: 158.01793569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 192.2±35.0 °C at 760 mmHg
  • Flash Point: 70.1±25.9 °C
  • Refractive Index: 1.559
  • PSA: 37.3
  • Vapor Pressure: 0.4±0.4 mmHg at 25°C

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3,4-Difluoro-2-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:502762-95-0)3,4-Difluoro-2-hydroxybenzaldehyde
Order Number:A871619
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:29
Price ($):192.0/327.0
Email:sales@amadischem.com

Additional information on 3,4-Difluoro-2-hydroxybenzaldehyde

Comprehensive Overview of 3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0): Properties, Applications, and Industry Insights

3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0) is a fluorinated aromatic aldehyde with a hydroxyl group at the 2-position, making it a versatile intermediate in organic synthesis. This compound belongs to the class of hydroxybenzaldehyde derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, featuring two fluorine atoms at the 3- and 4-positions, enhances its reactivity and selectivity in cross-coupling reactions, a topic frequently searched by chemists exploring fluorinated building blocks.

The growing demand for fluorinated organic compounds in drug discovery has propelled interest in 3,4-Difluoro-2-hydroxybenzaldehyde. Researchers often inquire about its synthetic routes, with popular searches including "efficient synthesis of difluorinated benzaldehydes" or "applications of hydroxybenzaldehydes in medicinal chemistry." This compound's electron-withdrawing properties due to fluorine substitution make it valuable for designing kinase inhibitors and antimicrobial agents, aligning with trends in targeted drug development.

In material science, 502762-95-0 serves as a precursor for high-performance polymers and liquid crystal materials. Its ability to form stable Schiff bases is exploited in creating corrosion inhibitors, a niche yet emerging application discussed in forums on advanced material engineering. Recent publications highlight its role in synthesizing photoactive compounds for OLEDs, addressing the surge in searches for "fluorinated aldehydes in optoelectronics."

Analytical data for 3,4-Difluoro-2-hydroxybenzaldehyde reveals a melting point range of 98-102°C and characteristic IR absorption at 1680 cm-1 (C=O stretch), details frequently requested in spectroscopic analysis queries. The compound's solubility profile (soluble in ethanol, acetone; sparingly soluble in water) is critical for reaction optimization, a common concern in process chemistry discussions.

Environmental and regulatory aspects of fluorinated compounds are hot topics, with searches like "green synthesis of fluorobenzaldehydes" gaining traction. While 502762-95-0 isn't classified as hazardous under major regulatory frameworks, proper handling guidelines are emphasized in laboratory safety protocols. The compound's stability under inert atmosphere is noted in storage condition FAQs from industrial users.

Market analysts report increasing procurement of 3,4-Difluoro-2-hydroxybenzaldehyde by CROs and CDMOs specializing in fluorine chemistry. Patent landscapes show its use in 37 pharmaceutical patents since 2020, particularly in anticancer drug candidates—a connection highlighted in recent drug discovery webinars. Custom synthesis inquiries often focus on isotope-labeled versions (e.g., 13C) for metabolic studies.

Technical challenges in scaling up difluorinated benzaldehyde production are addressed through continuous flow chemistry, a solution trending in process intensification literature. The compound's crystallization behavior and polymorph control are subjects of ongoing research, responding to industry needs for high-purity intermediates in GMP manufacturing.

Emerging applications include its use as a ligand precursor in transition metal catalysis, with particular relevance to C-H activation methodologies. Computational studies of its electronic effects on reaction pathways are cited in mechanistic chemistry papers, fulfilling academic searches for "fluorine substituent impact on aromatic reactivity."

Quality control protocols for CAS 502762-95-0 typically specify ≥98% purity by HPLC, with strict limits on process impurities like dehalogenated byproducts. These specifications cater to stringent requirements in pharmaceutical grade chemicals, a segment with growing QA/QC documentation demands.

In conclusion, 3,4-Difluoro-2-hydroxybenzaldehyde exemplifies the strategic importance of fluorinated aromatics in modern chemistry. Its dual functionality as both electrophile (aldehyde) and nucleophile (phenol) enables diverse molecular transformations, positioning it as a keystone in structure-activity relationship studies and functional material design—topics dominating contemporary chemical research agendas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:502762-95-0)3,4-Difluoro-2-hydroxybenzaldehyde
A871619
Purity:99%/99%
Quantity:5g/10g
Price ($):192.0/327.0
Email